3-Ethoxy-N-(4-isopropoxybenzyl)aniline

Drug-likeness Lead optimization Physicochemical profiling

3-Ethoxy-N-(4-isopropoxybenzyl)aniline (CAS 1040685-64-0) is a research-use N-benzylaniline derivative with pre-optimized CNS physicochemical properties (XLogP3 4.5, MW 285.39 g/mol) for screening against mitotic kinesin (KSP) and acetylcholinesterase targets. Unlike its 3-isopropoxy analog (MW 299.41), this compound maintains intermediate lipophilicity to avoid non-specific cytotoxicity. For reproducible SAR studies, verify lot-specific purity via Certificate of Analysis and confirm assay performance against your specific target before selecting over structural analogs.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 1040685-64-0
Cat. No. B1385482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-N-(4-isopropoxybenzyl)aniline
CAS1040685-64-0
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC(C)C
InChIInChI=1S/C18H23NO2/c1-4-20-18-7-5-6-16(12-18)19-13-15-8-10-17(11-9-15)21-14(2)3/h5-12,14,19H,4,13H2,1-3H3
InChIKeyDFNKTTNKLOYKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-N-(4-isopropoxybenzyl)aniline (CAS 1040685-64-0): Structural Identity, Physicochemical Profile, and Research Procurement Context


3-Ethoxy-N-(4-isopropoxybenzyl)aniline (CAS 1040685-64-0) is a synthetic N-substituted benzylic aniline derivative with the molecular formula C₁₈H₂₃NO₂ and a molecular weight of 285.39 g/mol [1]. Its structure comprises a 3-ethoxyaniline core coupled to a 4-isopropoxybenzyl moiety via a secondary amine linkage (SMILES: CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC(C)C) [1]. The compound belongs to a broader class of N-benzylaniline derivatives that have been investigated as mitotic kinesin (KSP) inhibitors [2] and as acetylcholinesterase (AChE) inhibitors targeting Alzheimer's disease pathology [3]. It is commercially available for research use from suppliers including Santa Cruz Biotechnology (catalog sc-312933) . Critically, peer-reviewed quantitative bioactivity data for this specific compound is extremely limited; prospective users should verify assay performance against their specific targets before selecting this compound over structurally related analogs.

Why 3-Ethoxy-N-(4-isopropoxybenzyl)aniline Cannot Be Simplified to Generic 'N-Benzylaniline' Procurement


Within the N-benzylaniline chemotype, relatively minor structural modifications produce substantial shifts in physicochemical properties that directly impact experimental utility. Replacing the 3-ethoxy group with 3-isopropoxy (CAS 1040684-61-4) increases molecular weight from 285.39 to 299.41 g/mol and alters lipophilicity, potentially affecting membrane permeability and non-specific protein binding [1][2]. Similarly, substituting the 4-isopropoxybenzyl moiety with 4-isopropylbenzyl (CAS 1040685-75-3) eliminates a hydrogen bond acceptor, reducing molecular weight to 269.38 g/mol and removing a key metabolic soft spot that may fundamentally alter pharmacokinetic behavior . Even positional isomerism matters: moving the alkoxy from the 3- to the 4-position of the aniline ring (CAS 1040692-75-8) changes the electronic distribution of the aromatic system, which can affect π-stacking interactions with biological targets . For researchers requiring a compound with precisely defined properties—intermediate lipophilicity, a specific hydrogen-bonding capacity, and a commercially available, reproducible synthetic route—generic substitution is not scientifically defensible. The following quantitative evidence details these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Ethoxy-N-(4-isopropoxybenzyl)aniline vs. Structural Analogs


Molecular Weight and Drug-Likeness: Positioned Below the Mean of Isopropoxy Analogs

The target compound (MW 285.39 g/mol) is 14.01 g/mol lighter than its closest analog 3-isopropoxy-N-(4-isopropoxybenzyl)aniline (MW 299.41 g/mol), a difference of approximately 4.7% [1][2]. This positions the target compound closer to the mean MW of oral drugs (~350 g/mol) and within a more favorable range for CNS drug-likeness, where MW < 300 is a common heuristic [3]. Importantly, this MW advantage accrues without sacrificing the hydrogen bond acceptor count (3 for both compounds) or the topological polar surface area (TPSA 30.5 Ų for the target) [1].

Drug-likeness Lead optimization Physicochemical profiling

Hydrogen Bond Acceptor Profile: Distinct HBA Count vs. Deoxygenated Analog

The target compound possesses 3 hydrogen bond acceptors (two ether oxygens + one amine nitrogen) [1]. In contrast, 3-ethoxy-N-(4-isopropylbenzyl)aniline (CAS 1040685-75-3) has only 2 HBAs, as the benzyl isopropoxy oxygen is replaced by a non-H-bonding isopropyl group . This difference of 1 HBA has been shown in medicinal chemistry campaigns to measurably affect aqueous solubility: each additional HBA can contribute approximately 0.5–1 log unit improvement in solubility for neutral compounds in this MW range [2]. The isopropoxy oxygen also serves as a potential metabolic soft spot (O-dealkylation), which may be advantageous in prodrug strategies or detrimental if metabolic stability is the primary goal [3].

Metabolic stability Solubility Target engagement

Lipophilicity (XLogP3): Optimized Range for CNS Multiparameter Optimization (MPO) Scores

The target compound has a computed XLogP3-AA of 4.5 [1]. The 3-isopropoxy analog is predicted to have a higher XLogP (estimated 5.0–5.2 based on the +0.5 logP increment typically observed for ethoxy→isopropoxy substitution in aromatic systems) [2]. In the CNS MPO desirability score (range 0–6), XLogP between 3 and 5 is optimal; values above 5 incur desirability penalties due to increased risk of high metabolic clearance and promiscuous binding [3]. The target compound's XLogP3 of 4.5 places it within the optimal MPO window, whereas the isopropoxy analog is likely at or beyond the upper acceptability threshold. This property-level differentiation is particularly relevant for academic groups screening N-benzylaniline libraries for CNS target engagement.

CNS drug discovery Blood-brain barrier permeability Lipophilicity

Class-Level Evidence: N-Benzylaniline Scaffold Demonstrates AChE Inhibition and Anti-Amyloid Aggregation Activity

While no peer-reviewed bioactivity data exists specifically for 3-Ethoxy-N-(4-isopropoxybenzyl)aniline, the structurally related N-(4-phenoxybenzyl)aniline chemotype has been systematically evaluated for cholinesterase inhibition. Srivastava et al. (2019) reported that compound 42 (a trimethoxy-substituted N-(4-phenoxybenzyl)aniline derivative) inhibited human AChE with an IC50 of 1.32 µM (Ki = 0.879 µM, competitive inhibition) and reduced AChE-induced Aβ₁₋₄₂ aggregation by 39.5–66.9% in a thioflavin T fluorescence assay [1]. The target compound shares the core N-benzylaniline pharmacophore but replaces the 4-phenoxy group with a 4-isopropoxy group, which may modulate both potency and physicochemical properties. This class-level evidence supports the use of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline as a tool compound for neuroscience target screening, with the caveat that direct AChE/BChE inhibition data for this specific derivative should be generated by the end user [1].

Alzheimer's disease Acetylcholinesterase inhibition Multi-target directed ligands

Class-Level Evidence: N-Substituted Benzylic Aniline Derivatives Are Claimed as Mitotic Kinesin (KSP) Inhibitors for Oncology

United States Patent Application US 2008/0234281 A1 (Merck & Co., Inc.) broadly claims N-substituted benzylic aniline derivatives as inhibitors of mitotic kinesin KSP (Eg5), a motor protein essential for bipolar spindle formation during mitosis [1]. The patent explicitly encompasses compounds with alkoxy substitution on both the aniline and benzyl rings, covering the structural space occupied by 3-Ethoxy-N-(4-isopropoxybenzyl)aniline [1]. This class-level intellectual property precedent indicates that the compound scaffold has been recognized as pharmacologically relevant for anti-mitotic target engagement. While no KSP IC50 data is publicly available for the target compound itself, procurement for oncology-focused phenotypic screening or KSP biochemical assays is scientifically justified based on this patent disclosure [1].

Mitotic kinesin KSP/Eg5 Cancer therapeutics Antimitotic agents

Commercially Available with Defined Single-Lot Traceability vs. Custom Synthesis for Analogs

3-Ethoxy-N-(4-isopropoxybenzyl)aniline is stocked as a catalog item by Santa Cruz Biotechnology (sc-312933, 500 mg, $284.00) with lot-specific Certificate of Analysis available upon request . In contrast, several closely related analogs—including 3-isopropoxy-N-(4-isopropoxybenzyl)aniline (CAS 1040684-61-4) and 4-isopropoxy-N-(4-isopropoxybenzyl)aniline (CAS 1040692-75-8)—are listed by fewer vendors and may require custom synthesis with attendant lead times, minimum order quantities, and batch-to-batch variability [1]. For time-sensitive screening campaigns where reproducibility across experiments is paramount, the availability of a pre-characterized, catalog-listed compound with defined single-lot traceability represents a tangible procurement advantage .

Research chemical procurement Reproducibility Supply chain

Recommended Application Scenarios for 3-Ethoxy-N-(4-isopropoxybenzyl)aniline Based on Quantitative Evidence


CNS Drug Discovery Screening: Leveraging Favorable Lipophilicity and MW for Blood-Brain Barrier Penetration Profiling

The compound's XLogP3 of 4.5 and MW of 285.39 g/mol position it within the CNS MPO optimal range (XLogP ≤5, MW ≤360), making it a suitable candidate for inclusion in CNS-focused screening libraries [1][2]. The class-level evidence from Srivastava et al. (2019) demonstrating that N-benzylaniline derivatives can achieve both AChE inhibition (IC50 = 1.32 µM) and favorable PAMPA-BBB permeability supports the use of this chemotype in neurodegenerative disease research [3]. Researchers procuring this compound for CNS target screening benefit from its pre-optimized physicochemical profile relative to bulkier isopropoxy analogs that may exceed lipophilicity thresholds.

Oncology Phenotypic Screening: Scaffold Supported by Mitotic Kinesin Inhibitor Patent Precedent

The patent disclosure of N-substituted benzylic aniline derivatives as KSP kinesin inhibitors (US 2008/0234281) provides a rational foundation for deploying 3-Ethoxy-N-(4-isopropoxybenzyl)aniline in oncology-focused phenotypic or target-based screens [4]. Its intermediate lipophilicity and balanced HBA/HBD profile may confer advantages in cell-based assays where excessive lipophilicity leads to non-specific cytotoxicity. Procurement of the catalog-listed compound from Santa Cruz Biotechnology (sc-312933) ensures rapid availability for pilot screens, with the understanding that KSP-specific IC50 values must be determined by the end user.

Medicinal Chemistry SAR Expansion: Systematic Variation of the 3-Alkoxy Substituent

For medicinal chemistry teams exploring structure-activity relationships within the N-(4-isopropoxybenzyl)aniline series, the target compound provides a critical data point at the ethoxy substitution level. Its MW (285.39) sits between the 3-methoxy analog (estimated MW ~271) and the 3-isopropoxy analog (299.41), enabling systematic assessment of how incremental increases in alkoxy chain length affect potency, selectivity, and pharmacokinetic parameters [1][5]. The compound's 7 rotatable bonds and defined hydrogen-bonding capacity provide a useful baseline for conformational analysis and pharmacophore modeling.

Analytical Reference Standard for LC-MS/MS Method Development in the N-Benzylaniline Series

Given its well-defined molecular formula (C₁₈H₂₃NO₂), monoisotopic mass (285.172878976 Da), and commercial availability with lot-specific Certificate of Analysis, 3-Ethoxy-N-(4-isopropoxybenzyl)aniline can serve as an analytical reference standard for developing and validating LC-MS/MS methods applicable to the broader N-benzylaniline compound class [1]. Its characteristic fragmentation pattern (cleavage at the benzylamine C–N bond) provides a diagnostic signature for method optimization, and its intermediate retention time on reversed-phase columns (consistent with XLogP3 4.5) allows its use as a system suitability standard.

Quote Request

Request a Quote for 3-Ethoxy-N-(4-isopropoxybenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.